Yessotoxin

Structure-activity relationship E-cadherin disruption MCF-7 breast cancer cells

Yessotoxin (YTX) is a lipophilic, disulfated polycyclic ether toxin produced by dinoflagellates such as Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera, and it accumulates in filter-feeding shellfish. Structurally, it belongs to the ladder-shaped polyether class that includes brevetoxins and ciguatoxins, yet it diverges fundamentally in its biological targeting.

Molecular Formula C55H82O21S2
Molecular Weight 1143.4 g/mol
CAS No. 112514-54-2
Cat. No. B039289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYessotoxin
CAS112514-54-2
Synonymsyessotoxin
Molecular FormulaC55H82O21S2
Molecular Weight1143.4 g/mol
Structural Identifiers
SMILESCC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCOS(=O)(=O)O)OS(=O)(=O)O)C)OC8C1OC9C(C8)OC1CC2C(CC(=C)C(O2)C(C)(C=CC(=C)CC=C)O)OC1(C9O)C)C
InChIInChI=1S/C55H82O21S2/c1-10-11-28(2)12-15-51(5,57)50-30(4)20-39-38(71-50)26-46-55(9,74-39)49(56)48-42(70-46)24-41-47(72-48)29(3)13-16-53(7)44(69-41)27-43-54(8,76-53)17-14-31-32(68-43)21-34-33(65-31)22-35-36(66-34)23-40-37(67-35)25-45(75-78(61,62)63)52(6,73-40)18-19-64-77(58,59)60/h10,12,15,29,31-50,56-57H,1-2,4,11,13-14,16-27H2,3,5-9H3,(H,58,59,60)(H,61,62,63)/b15-12+/t29-,31-,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42+,43-,44+,45-,46-,47+,48+,49+,50-,51+,52+,53-,54+,55-/m0/s1
InChIKeyHCYDZFJGUKMTQB-AVHIVUAZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yessotoxin (CAS 112514-54-2): Procurement-Grade Differentiation for a Marine Polyether Toxin Reference Standard


Yessotoxin (YTX) is a lipophilic, disulfated polycyclic ether toxin produced by dinoflagellates such as Protoceratium reticulatum, Lingulodinium polyedrum, and Gonyaulax spinifera, and it accumulates in filter-feeding shellfish . Structurally, it belongs to the ladder-shaped polyether class that includes brevetoxins and ciguatoxins, yet it diverges fundamentally in its biological targeting . Unlike the diarrheic shellfish poison okadaic acid (OA), YTX does not inhibit protein phosphatases 1/2A; instead, it activates phosphodiesterases (PDEs) and decreases intracellular cAMP levels through a calcium-dependent mechanism . This distinct pharmacological fingerprint, combined with a growing body of quantitative structure-activity data, makes YTX a non-substitutable reference compound for marine toxin surveillance, PDE-targeted assay development, and cancer cell death research .

Yessotoxin (CAS 112514-54-2): Why In-Class Analogs and Other Lipophilic Marine Toxins Cannot Be Interchanged


Yessotoxin is frequently grouped analytically with okadaic acid, azaspiracids, and pectenotoxins under the umbrella of lipophilic shellfish toxins, yet procurement decisions that treat these compounds as interchangeable risk experimental invalidation. YTX and its nearest structural analogs exhibit up to 90-fold differences in cellular potency depending on modifications to the C9 terminal chain , and the parent compound YTX shows 2.6- to 8.2-fold higher affinity for PDEs than its hydroxylated, carboxylated, or esterified derivatives . Cross-class substitution is even more problematic: okadaic acid is a potent protein phosphatase inhibitor causing diarrhea, whereas YTX activates PDEs and does not induce diarrheic effects . These quantitative and mechanistic divergences mean that using a substitute toxin without verifying lot-specific identity and purity against a certified YTX reference material can produce misleading results in both regulatory monitoring and mechanistic studies.

Yessotoxin (CAS 112514-54-2): Quantitative Comparator Evidence for Differentiated Scientific Selection


YTX Exhibits 91-Fold Higher Potency Than Noroxoyessotoxin in MCF-7 E-Cadherin Fragment Assay

In a direct head-to-head comparison measuring the accumulation of a 100 kDa E-cadherin fragment in MCF-7 breast cancer cells, the parent compound yessotoxin (YTX) demonstrated an EC50 of 0.55 nM, whereas the truncated analog noroxoyessotoxin—which lacks most of the C9 terminal chain—yielded an EC50 of approximately 50 nM . This represents a 91-fold difference in potency. Other analogs showed intermediate activity: homoyessotoxin (EC50 = 0.62 nM), 45-hydroxyhomoyessotoxin (EC50 = 9.4 nM), and carboxyyessotoxin (EC50 = 26 nM). The data demonstrate that the C9 terminal chain is a critical pharmacophoric element, and any modification to this region profoundly attenuates biological activity.

Structure-activity relationship E-cadherin disruption MCF-7 breast cancer cells C9 terminal chain pharmacophore

YTX Shows 2.6-Fold Higher PDE Binding Affinity Than 45-Hydroxyyessotoxin and 8.2-Fold Higher Than Carboxyyessotoxin

Using a resonant mirror optical biosensor with immobilized bovine brain phosphodiesterases (PDEs), YTX and three analogs were compared for binding affinity. The kinetic equilibrium dissociation constant (KD) for YTX–PDE binding was 2.80 ± 1.21 µM. The 45-hydroxyyessotoxin (OH-YTX) showed a KD of 7.36 ± 0.6 µM (2.6-fold lower affinity), carboxyyessotoxin a KD of 23 ± 5.13 µM (8.2-fold lower affinity), and the C45 ester MTPA-YTX a KD of 13 ± 3.81 µM (4.6-fold lower affinity) . The association rate constants (kass) and dissociation rate constants (kdiss) further confirmed that modifications to the side chain functional groups reduce both binding kinetics and steady-state affinity, establishing YTX as the highest-affinity ligand for PDEs among the tested congeners.

Phosphodiesterase binding kinetics Resonant mirror biosensor Structure-affinity relationship cAMP pathway

YTX Is 2.3-Fold Less Acutely Toxic Than Okadaic Acid by Intraperitoneal Injection but Non-Lethal Orally

In a direct comparative in vivo study, the acute intraperitoneal (i.p.) LD50 of YTX in mice was 512 µg/kg, compared to 444 µg/kg for homoyessotoxin and 225 µg/kg for okadaic acid (OA) . Thus, OA is 2.3-fold more toxic than YTX by i.p. route. Furthermore, 45-hydroxy-homoyessotoxin at 750 µg/kg caused no lethality. Critically, the oral toxicity profile diverges completely: oral YTX at 1 and 2 mg/kg caused no deaths or signs of toxicity, whereas oral OA at 2 mg/kg caused 4/5 deaths accompanied by diarrhea, body weight loss, and degenerative lesions to the small intestine, forestomach, and liver . This oral safety window for YTX—orders of magnitude wider than that of OA—is a consequence of poor gastrointestinal absorption and distinct molecular targeting.

In vivo acute toxicity Intraperitoneal LD50 Oral toxicity Okadaic acid comparison Mouse model

YTX Is 19-Fold More Cytotoxic Than Okadaic Acid on Human Intestinal Caco-2 Cells

In a comparative cytotoxicity study using the neutral red uptake assay on human intestinal Caco-2 cells, YTX exhibited an IC50 of 4.1 nM, which is 19-fold lower (more potent) than okadaic acid (OA) at 78.5 nM . On human intestinal epithelial crypt-like cells (HIEC), YTX showed an IC50 of 3.4 nM versus 65.3 nM for OA, representing a similar 19.2-fold difference. Notably, YTX was equipotent to azaspiracid-1 (AZA-1) on Caco-2 cells (IC50 = 4.1 nM vs. 4.0 nM), but AZA-1 and YTX mixtures displayed increasing synergism at higher concentrations, whereas YTX-OA mixtures were antagonistic . This demonstrates that YTX not only differs quantitatively from OA but also engages distinct interactive toxicodynamics in mixture exposures.

Intestinal cytotoxicity Caco-2 cells Neutral red uptake assay Okadaic acid Azaspiracid-1

YTX Induces Caspase-Independent Neuronal Death at IC50 of 4.27 nM in Primary Cortical Neurons, Mechanistically Distinct from Okadaic Acid

In primary cortical neurons, YTX induced caspase-independent cell death with an IC50 of 4.27 nM . This neurotoxicity was enhanced by the anion exchange inhibitor DIDS and partially blocked by amiloride, but unlike previous reports in other cell types, YTX did not increase cAMP levels or alter PDE4 expression in these neurons. At subtoxic concentrations (1 nM), YTX activated protein kinase C (PKC), resulting in decreased hyperphosphorylated tau isoforms and reduced intracellular amyloid-beta accumulation in cortical neurons from 3xTg-AD mice . This dual profile—neurotoxic at nanomolar concentrations yet neuroprotective at sub-nanomolar concentrations via PKC activation—is mechanistically distinct from okadaic acid, which induces apoptosis primarily through protein phosphatase 2A inhibition and does not share this PKC-mediated tau/amyloid modulation profile .

Neurotoxicity Primary cortical neurons Caspase-independent cell death PKC translocation Alzheimer's disease model

YTX Demonstrates Broad-Spectrum Nanomolar Cytotoxicity Across 27 of 58 NCI Human Tumor Cell Lines

Screening of YTX against the National Cancer Institute (NCI) panel of 58 human tumor cell lines revealed high cytotoxicity (nanomolar range) in 27 of 58 lines after 48 h incubation . Sensitive lineages include mammary (MDA-MB-231, MCF-7, T-47D), ovarian (OVCAR-3), lung (A-549, NCI-H23, NCI-H460, NCI-H522, HOP-62, HOP-92, EKVX, MSTO-211H), colon (KM-12, COLO-205, HT-29, SW-620, HCT-116), melanoma (MALME-3M, SK-MEL-28, SK-MEL-2, SK-MEL-5, UACC-257, UACC-62, M-14), leukemia (K-562, SR, CCRF-CEM), renal (UO-31), CNS (SF-295), and pancreatic (BxPC-3) lines. While direct comparative data against homo-YTX within the same NCI screen are not yet published, the breadth of sensitive lineages—spanning nine tissue origins—is broader than that reported for many single-target reference cytotoxins. The cell death mode is concentration-dependent, involving apoptosis, autophagy, and paraptosis at distinct concentration thresholds, allowing YTX to serve as a multi-pathway cell death probe .

NCI-60 panel Antitumor screening Multi-lineage cytotoxicity Cell death pathways

Yessotoxin (CAS 112514-54-2): High-Value Application Scenarios Grounded in Comparative Evidence


Certified Reference Material for LC-MS/MS Regulatory Monitoring of Lipophilic Shellfish Toxins

The European Standard EN 16204:2012 specifies a multi-reference LC-MS/MS method for lipophilic algal toxins—including YTX, OA, AZAs, and PTXs—in shellfish . Because YTX co-extracts with diarrheic toxins but requires separate quantification due to its distinct regulatory limit (EU limit: 3.75 mg YTX equivalent/kg vs. 160 µg/kg for OA group toxins) , laboratories must use a certified YTX calibration solution (e.g., CRM-YTX-c from NRC Canada, traceable to SI units and compliant with ISO/IEC 17025 and ISO 17034) . The 19-fold potency difference between YTX and OA in intestinal cell assays further underscores that misidentifying or misquantifying YTX as an OA-group toxin could lead to a significant underestimation of cytotoxic hazard. Procurement of a characterized YTX CRM is therefore non-negotiable for accredited food safety testing.

Phosphodiesterase-Targeted Biosensor Assay Development and Validation

YTX binds immobilized PDEs with a KD of 2.80 µM, the highest affinity among tested congeners—2.6-fold stronger than 45-hydroxyyessotoxin and 8.2-fold stronger than carboxyyessotoxin . This high-affinity interaction has been exploited in resonant mirror and surface plasmon resonance biosensor formats for toxin detection in shellfish extracts, achieving sufficient sensitivity for regulatory screening . Using the parent compound YTX rather than an analog maximizes assay signal-to-noise ratio and lowers the limit of detection. Laboratories developing or validating PDE-based biosensors should source YTX of confirmed purity (≥95% by HPLC or LC-MS/MS) to ensure inter-laboratory reproducibility and consistent KD values.

In Vivo Safety Pharmacology Studies Requiring Wide Oral Therapeutic Windows

Unlike okadaic acid—which causes 80% lethality with diarrhea and multi-organ damage at 2 mg/kg oral dose—YTX at the same oral dose produces no deaths, no diarrhea, and only ultrastructural myocardial changes without functional impairment . Oral YTX doses up to 10 mg/kg show no lethality . This unique oral safety profile makes YTX the toxin of choice for in vivo studies requiring repeated oral administration, long-term exposure protocols, or investigation of cardiac ultrastructural effects without systemic toxicity. Researchers designing oral toxicity or therapeutic efficacy studies should specifically procure YTX rather than OA to avoid confounding lethality and gastrointestinal pathology.

Multi-Pathway Cell Death Probe for Cancer Biology and High-Throughput Screening

YTX induces apoptosis, autophagy, and paraptosis in a concentration-dependent manner across at least 27 human tumor cell lines from nine tissue origins . At low nanomolar concentrations (~1 nM), YTX activates PKC and reduces tau hyperphosphorylation and amyloid-beta accumulation in Alzheimer's disease neuronal models ; at higher concentrations (IC50 = 4.27 nM in primary cortical neurons), it triggers caspase-independent cell death ; and at >100 nM in myoblast lines, it induces paraptosis with cytoplasmic vacuolation . This concentration-graded, multi-mechanism cytotoxicity profile is not replicated by okadaic acid (which primarily inhibits PP2A and induces caspase-dependent apoptosis) or by brevetoxins/ciguatoxins (which target voltage-gated sodium channels). YTX is therefore uniquely suited as a single-compound positive control for multi-parametric cell death assays in HTS campaigns.

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